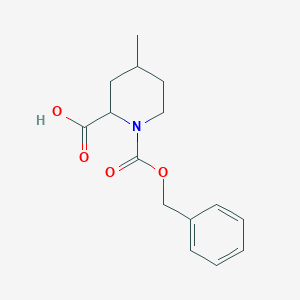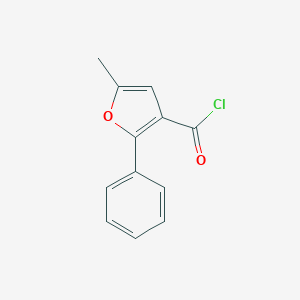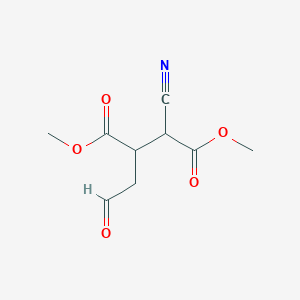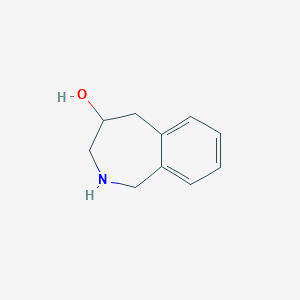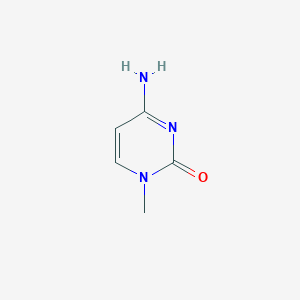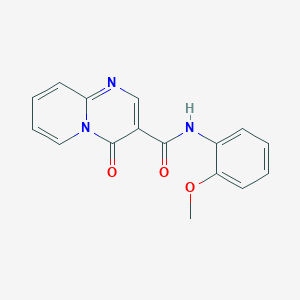
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(2-methoxyphenyl)-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(2-methoxyphenyl)-4-oxo- is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.
Applications De Recherche Scientifique
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(2-methoxyphenyl)-4-oxo- has potential applications in the field of medicine. It has been studied for its anti-cancer properties, and it has been found to inhibit the growth of various cancer cells. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, it has been studied for its anti-viral properties and has been found to inhibit the replication of certain viruses.
Mécanisme D'action
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(2-methoxyphenyl)-4-oxo- is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it inhibits the production of certain pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(2-methoxyphenyl)-4-oxo- has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, thereby inhibiting their growth. It has also been found to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, it has been found to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(2-methoxyphenyl)-4-oxo- in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(2-methoxyphenyl)-4-oxo-. One direction is to study its potential as an anti-cancer drug and to develop more potent derivatives. Another direction is to study its potential as an anti-inflammatory and anti-viral agent. Additionally, further research can be done to understand its mechanism of action and to improve its solubility in water.
Méthodes De Synthèse
The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(2-methoxyphenyl)-4-oxo- can be achieved using various methods. One of the commonly used methods is the reaction of 2-amino-4-methoxybenzoic acid with ethyl acetoacetate in the presence of phosphorous oxychloride. The resulting product is then treated with hydrazine hydrate to obtain the desired compound.
Propriétés
Numéro CAS |
172753-16-1 |
|---|---|
Nom du produit |
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(2-methoxyphenyl)-4-oxo- |
Formule moléculaire |
C16H13N3O3 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c1-22-13-7-3-2-6-12(13)18-15(20)11-10-17-14-8-4-5-9-19(14)16(11)21/h2-10H,1H3,(H,18,20) |
Clé InChI |
CZSGFFZYKRDWMA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CN=C3C=CC=CN3C2=O |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C2=CN=C3C=CC=CN3C2=O |
Autres numéros CAS |
172753-16-1 |
Synonymes |
N-(2-methoxyphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraen e-9-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




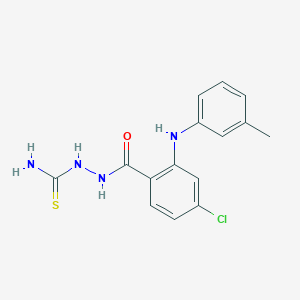
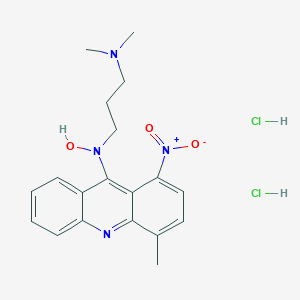
![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)
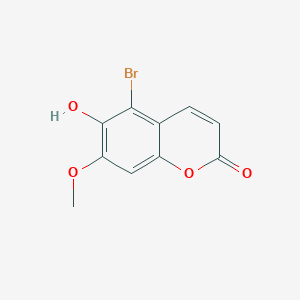

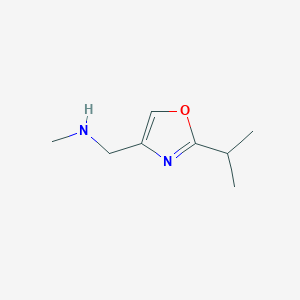
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile](/img/structure/B60429.png)
